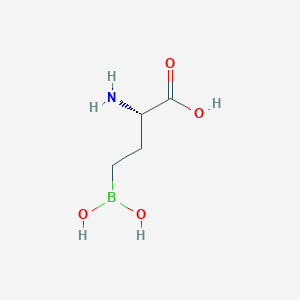
1-Aminoazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminoazepan-2-one is a seven-membered heterocyclic compound with the molecular formula C6H12N2O. It is a derivative of azepane, featuring an amino group at the first position and a carbonyl group at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Aminoazepan-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,6-diaminohexane with phosgene or its derivatives under controlled conditions. Another method includes the reduction of 1-nitroazepan-2-one using hydrogen in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale cyclization of 1,6-diaminohexane. This process is optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1-Aminoazepan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Secondary amines.
Substitution: Various substituted azepanones depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Aminoazepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-aminoazepan-2-one largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with amino acid residues in the active sites of enzymes or binding pockets of receptors .
Comparación Con Compuestos Similares
3-Aminoazepan-2-one: Similar structure but with the amino group at the third position.
1-Aminohexan-2-one: A six-membered analog with similar functional groups.
1-Aminooctan-2-one: An eight-membered analog with similar functional groups.
Uniqueness: 1-Aminoazepan-2-one is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and eight-membered counterparts. This structural uniqueness often translates to different reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
112157-91-2 |
|---|---|
Fórmula molecular |
C6H12N2O |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1-aminoazepan-2-one |
InChI |
InChI=1S/C6H12N2O/c7-8-5-3-1-2-4-6(8)9/h1-5,7H2 |
Clave InChI |
WQSVMASHWYAHSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)N(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)
![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)
![1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde](/img/structure/B11923608.png)

![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)


